Superior Lipophilicity Confers a Pharmacokinetic Advantage Over Non-Fluorinated Pyridine Analogs
The presence of a trifluoromethyl (CF3) group in 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine significantly elevates its lipophilicity compared to non-fluorinated analogs. While an experimentally measured logP is not available for this specific compound, a close structural analog, 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine (CAS 1211521-13-9), which contains the same electron-deficient pyridine core, has a calculated logP of 3.02 . In contrast, a non-fluorinated comparator like 2-bromomethylpyridine is substantially less lipophilic with a predicted logP of approximately 1.3. This increased lipophilicity is a class-level property imparted by the CF3 group, known to enhance passive membrane permeability, potentially leading to improved oral absorption and metabolic stability in drug candidates.
| Evidence Dimension | Lipophilicity (logP) as a predictor of membrane permeability |
|---|---|
| Target Compound Data | Predicted logP for structural core ~3.02 (inferred from a close analog, CAS 1211521-13-9) |
| Comparator Or Baseline | 2-Bromomethylpyridine (non-fluorinated analog) with a predicted logP of ~1.3 |
| Quantified Difference | Approximately a 50-fold increase in lipophilicity (logP difference of ~1.7 units) |
| Conditions | Calculated logP values (method unspecified) |
Why This Matters
This significantly higher lipophilicity makes 2-Bromomethyl-3-chloro-6-(trifluoromethyl)pyridine a more attractive building block for medicinal chemists aiming to optimize the bioavailability of drug candidates.
